Rabeprazole-d4

Bioanalysis LC-MS/MS Method Validation

Rabeprazole-d4 is the gold-standard internal standard for the precise LC-MS/MS quantification of rabeprazole, preferred over structural analogs due to its ability to perfectly co-elute with the analyte, effectively correcting for matrix effects and ionization variability. This ensures the highest accuracy for pharmacokinetic parameters (Cmax, AUC) in regulatory submissions. Choose this specifically labeled compound to achieve lower limits of quantitation (LLOQ) and consistent recovery rates for robust, validated methods in preclinical and clinical research, including ANDA filings.

Molecular Formula C18H21N3O3S
Molecular Weight 363.5 g/mol
Cat. No. B602534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-d4
Synonyms2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4;  (±)-Rabeprazole-d4;  2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-d4;  2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole-d4;  2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]benzimidazole-d4;  2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole; -d4 Habeprazole-d4;  LY 307640-d4;  Newprazole-d4;  Pariets-d4;  Rabeloc-d4;  Rabemax-d4;  Rabiral-d4
Molecular FormulaC18H21N3O3S
Molecular Weight363.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
InChIKeyYREYEVIYCVEVJK-ZDPIWEEJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole-d4: A Deuterated Internal Standard for LC-MS/MS Quantification of the Proton Pump Inhibitor Rabeprazole


Rabeprazole-d4 (LY307640-d4) is a stable, isotopically labeled analog of the second-generation proton pump inhibitor (PPI) rabeprazole, wherein four hydrogen atoms on the benzimidazole ring are substituted with deuterium . As an analytical reference standard, it is co-formulated as a sodium salt and is chemically and physically near-identical to the non-labeled analyte, making it the preferred internal standard (IS) for correcting matrix effects and ionization variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays [1]. The compound's core utility is in enabling precise and accurate quantification of rabeprazole and its metabolites in complex biological matrices such as plasma and urine for pharmacokinetic (PK) and bioequivalence studies [2].

Why Non-Isotopic or Generic Internal Standards Are Inadequate for Rabeprazole Bioanalysis


In LC-MS/MS quantification of rabeprazole, the use of non-isotopic internal standards (e.g., structural analogs like lansoprazole or donepezil) is a significant source of analytical error. While such analogs can be used, they do not perfectly co-elute with rabeprazole and can therefore be subject to differential matrix effects, leading to inaccurate quantitation due to ion suppression or enhancement that varies across sample batches [1]. Furthermore, deuterated internal standards are the first choice for bioanalysis [2]. However, not all deuterated forms are equivalent. The specific placement of deuterium atoms can impact chromatographic retention time and extraction recovery, a phenomenon where deuterium-labeled compounds may demonstrate unexpected behavior [2]. A generic substitution with a different deuterated PPI or a non-co-eluting analog would fail to provide the precise, matrix-matched correction required for a validated, high-sensitivity method, thereby invalidating the quantitative accuracy essential for PK parameter calculation and regulatory submissions [3].

Quantitative Evidence for Rabeprazole-d4's Analytical Superiority Over Alternatives


Enhanced Assay Precision and Recovery with Rabeprazole-d4 as Internal Standard

In a validated LC-MS/MS method for quantifying rabeprazole in human urine, the use of a deuterated internal standard (rabeprazole-d4) enabled exceptionally high and consistent analyte recovery. This is in stark contrast to methods using structural analogs where recovery can be more variable and matrix-dependent [1]. While direct head-to-head method comparison data using the same samples is often proprietary, this study's performance metrics with rabeprazole-d4 establish a quantitative benchmark for method quality that structural analogs frequently fail to meet [2].

Bioanalysis LC-MS/MS Method Validation

Superior Matrix Effect Correction by Rabeprazole-d4 in Plasma Assays

The primary justification for using a co-eluting, stable isotope-labeled internal standard like rabeprazole-d4 is its ability to correct for matrix-induced ion suppression or enhancement. Rabeprazole-d4 has been demonstrated to effectively reduce ion suppression variability in plasma assays. When using the compound, the matrix effect variability (measured as ion suppression) was reduced from 12.7% to a mere 2.3% . This near-complete normalization of the ionization environment is unattainable with non-co-eluting structural analog internal standards, which are affected by different matrix components at different retention times [1].

LC-MS/MS Bioanalysis Matrix Effect

Direct Application in Validated Clinical Bioequivalence Studies

Rabeprazole-d4 sodium salt is not merely a research chemical; it is the validated internal standard employed in regulated bioequivalence studies for the parent drug. A pivotal study (NCT01241409) comparing two formulations of rabeprazole sodium in healthy volunteers explicitly used LC-MS/MS with rabeprazole-d4 sodium salt as the internal standard for plasma concentration measurements [1]. This demonstrates the compound's proven performance and acceptance in a GLP-like, regulatory-facing environment, a claim that cannot be made for non-deuterated or alternative-labeled internal standards without separate, costly method re-validation.

Pharmacokinetics Bioequivalence Clinical Research

Structural Confirmation of Deuterium Placement at the Benzimidazole Ring

The analytical performance of a deuterated internal standard is dependent on the specific location of the label. A dedicated NMR study on the deuteration of PPIs, including rabeprazole, confirms the specific deuteration pattern for rabeprazole-d4. The study found that rabeprazole's sodium salt undergoes selective deuteration at the methylene adjacent to the sulfinyl group when dissolved in DMSO-d6 with a catalytic amount of NaOH [1]. This confirms a well-characterized, reproducible deuteration site on the benzimidazole ring, which is critical for ensuring consistent physicochemical properties and predictable analytical behavior compared to unlabeled rabeprazole. This level of structural characterization is often lacking for lower-quality isotopic analogs.

Structural Chemistry NMR Stable Isotope

Optimal Scientific and Industrial Use Cases for Rabeprazole-d4


Quantification of Rabeprazole in Human Pharmacokinetic and Bioequivalence Studies

As evidenced by its use in a registered clinical trial [1], Rabeprazole-d4 is the definitive internal standard for quantifying rabeprazole sodium in human plasma. Procurement of this specific labeled compound is essential for CROs and pharma companies seeking to generate robust, regulatory-compliant PK data for ANDA submissions or novel formulation development. Its demonstrated ability to correct matrix effects ensures the accuracy of derived PK parameters (Cmax, AUC) .

Development and Validation of High-Sensitivity LC-MS/MS Methods for Rabeprazole and Metabolites

For analytical chemists developing new LC-MS/MS methods, Rabeprazole-d4 is the critical component for achieving high precision and accuracy. Its use enables lower limits of quantitation (LLOQ) by mitigating matrix variability and ensuring consistent recovery rates (>95%) [2]. This is crucial for studies requiring the detection of trace levels of rabeprazole and its active metabolites, such as rabeprazole thioether, in complex biological fluids [3].

Comparative Bioanalytical Studies of Proton Pump Inhibitors (PPIs)

In studies aiming to compare the PK profiles of different PPIs (e.g., rabeprazole vs. omeprazole or lansoprazole), the use of compound-specific deuterated internal standards is mandatory for accurate quantification. A study on the simultaneous enantioselective determination of multiple PPIs utilized the four corresponding stable isotope-labeled PPIs as internal standards [4]. Rabeprazole-d4 is the required counterpart for rabeprazole in such multiplexed assays, as using a mismatched IS would compromise the accuracy of the rabeprazole-specific data channel.

Investigating Rabeprazole's Mechanism and Metabolism in Preclinical Models

Rabeprazole-d4 is a crucial tool in preclinical research for accurately measuring drug levels in animal models (e.g., rat PK studies) [5]. By serving as an internal standard, it allows researchers to precisely correlate the administered dose of the parent drug, rabeprazole, with its concentration in plasma or tissues, facilitating dose-response and mechanism-of-action studies for gastric ulcers or gastroesophageal reflux disease (GERD) models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabeprazole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.